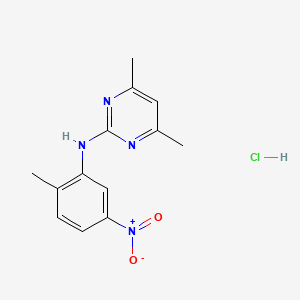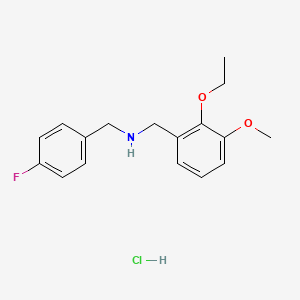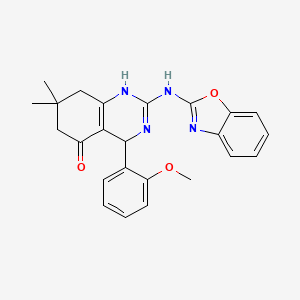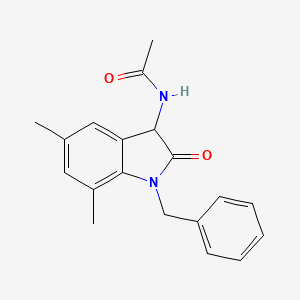![molecular formula C17H20ClNO2 B4168477 N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168477.png)
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide, also known as CBR-5884, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to exhibit neuroprotective effects in various preclinical models.
Mécanisme D'action
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its neuroprotective effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. The NMDA receptor is activated by glutamate, an excitatory neurotransmitter, and its overactivation can lead to excitotoxicity, oxidative stress, and inflammation, which are associated with various neurological disorders. By blocking the NMDA receptor, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide reduces the influx of calcium ions into the cell, which in turn reduces the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to reduce the activity of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In terms of physiological effects, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and increase survival rates in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its selectivity for the NMDA receptor, which reduces the risk of off-target effects. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit good pharmacokinetic properties, such as good oral bioavailability, low toxicity, and good blood-brain barrier penetration. However, one of the limitations of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its low solubility, which can limit its use in certain experimental settings. Moreover, the exact mechanism of action of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood, which can limit its use in mechanistic studies.
Orientations Futures
Despite the promising preclinical results, further studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide. Some of the future directions that can be explored include:
- Investigating the efficacy of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in clinical trials for various neurological disorders.
- Exploring the potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide as a neuroprotective agent in other experimental models, such as models of neurodegenerative diseases.
- Studying the pharmacodynamics and pharmacokinetics of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in more detail to optimize its therapeutic potential.
- Investigating the potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide as a combination therapy with other neuroprotective agents.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. In preclinical studies, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit neuroprotective effects by reducing excitotoxicity, oxidative stress, and inflammation. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-15-7-2-1-4-13(15)10-19-17(21)14-8-11-5-3-6-12(9-14)16(11)20/h1-2,4,7,11-12,14H,3,5-6,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIXTZWHYZZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chlorophenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168408.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168429.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4168432.png)
![4-(methylthio)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4168435.png)
![ethyl 1-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4168453.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4168457.png)
![3-chloro-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4168461.png)

![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)